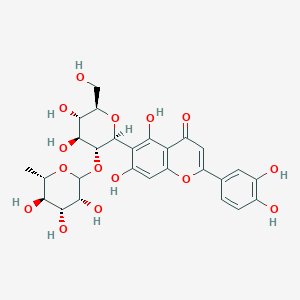

Isoorientin 2''-O-rhamnoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoorientin 2''-O-rhamnoside is a tetrahydroxyflavone that consists of isoorientin substituted by a rhamnosyl moiety at position 2". It has a role as an antifeedant and a plant metabolite. It is a tetrahydroxyflavone and a flavone C-glycoside. It derives from an isoorientin.

科学的研究の応用

Biochemical Identification and Isolation : Isoorientin 2''-O-rhamnoside has been isolated from various plants like Coronilla varia, with research dating back to 1973, highlighting its presence in natural sources (Sherwood et al., 1973).

Anticancer Properties : Studies have shown that isoorientin can induce apoptosis in cancer cells, such as human hepatoblastoma HepG2 cells, through mechanisms involving mitochondrial dysfunction and the PI3K/Akt signaling pathway (Yuan et al., 2012). Additionally, it has been noted for its potential as a therapeutic agent in liver cancer due to its selective toxicity towards cancer cells without affecting normal liver cells.

Antihepatotoxic Activity : this compound, among other C-glycosylflavones, has demonstrated significant antihepatotoxic activities, offering potential therapeutic benefits against liver damage (Hoffmann-Bohm et al., 1992).

Hepatoprotective Effects : Research has indicated that isoorientin has notable hepatoprotective effects, which may be mediated through mitochondrial respiratory chain complexes and phase II detoxifying enzyme activities (Yuan et al., 2016).

Neuroprotective and Anti-inflammatory Properties : Isoorientin has shown neuroprotective effects in microglial cells, attenuating inflammation through the down-regulation of ROS-related MAPK/NF-κB signaling pathway (Yuan et al., 2013).

Antidiabetic Effects : It has been observed that isoorientin can reverse insulin resistance in adipocytes, stimulating glucose uptake and activating the insulin signaling pathway, which may have implications for antidiabetic therapies (Alonso-Castro et al., 2012).

Antioxidant and Lipid-Lowering Effects : The compound has demonstrated antioxidant effects, particularly in inhibiting human low-density lipoprotein (LDL) oxidation, which is crucial in atherosclerosis prevention (Orrego et al., 2009).

Potential in Metabolic Disease Management : Isoorientin-rich plants have shown efficacy in ameliorating complications like hyperglycemia, hyperlipidemia, and insulin resistance, underscoring its potential in managing metabolic diseases (Ziqubu et al., 2020).

特性

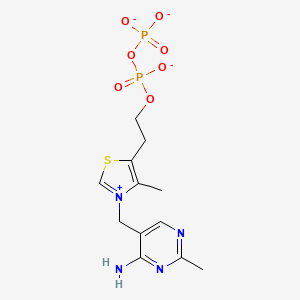

分子式 |

C27H30O15 |

|---|---|

分子量 |

594.5 g/mol |

IUPAC名 |

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-8-19(33)22(36)24(38)27(39-8)42-26-23(37)20(34)16(7-28)41-25(26)18-13(32)6-15-17(21(18)35)12(31)5-14(40-15)9-2-3-10(29)11(30)4-9/h2-6,8,16,19-20,22-30,32-38H,7H2,1H3/t8-,16+,19-,20+,22+,23-,24+,25-,26+,27?/m0/s1 |

InChIキー |

IUYFTHKQEWZTHY-LQQQXCKLSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |

同義語 |

isoorientin 2''-O-rhamnoside |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[14-Acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255191.png)

![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1255196.png)

![5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside](/img/structure/B1255202.png)

![(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1255208.png)